2-Amino-2-(pentafluorophenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(pentafluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H6F5NO It is characterized by the presence of a pentafluorophenyl group attached to an ethan-1-ol backbone, with an amino group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(pentafluorophenyl)ethan-1-ol typically involves the reaction of pentafluorobenzene with ethylene oxide in the presence of a strong base, followed by the introduction of an amino group. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and crystallization to purify the final product. Safety measures are crucial due to the reactivity of the involved chemicals.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(pentafluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Amino-2-(pentafluorophenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(pentafluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical processes. The pentafluorophenyl group may enhance its stability and reactivity, contributing to its overall effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Amino-2-(trifluoromethyl)ethan-1-ol
- 2-Amino-2-(difluorophenyl)ethan-1-ol
- 2-Amino-2-(fluorophenyl)ethan-1-ol
Uniqueness
2-Amino-2-(pentafluorophenyl)ethan-1-ol is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications requiring robust and reactive compounds.
Properties
CAS No. |
354153-48-3 |
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Molecular Formula |
C8H6F5NO |
Molecular Weight |
227.13 g/mol |
IUPAC Name |
2-amino-2-(2,3,4,5,6-pentafluorophenyl)ethanol |
InChI |
InChI=1S/C8H6F5NO/c9-4-3(2(14)1-15)5(10)7(12)8(13)6(4)11/h2,15H,1,14H2 |
InChI Key |
KQOBAWYLBVACAS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C1=C(C(=C(C(=C1F)F)F)F)F)N)O |
Origin of Product |
United States |
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